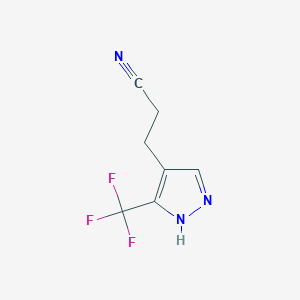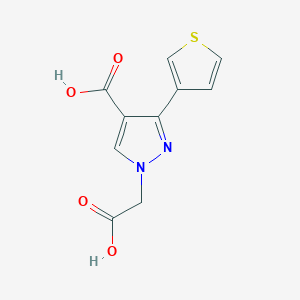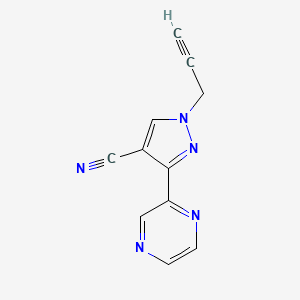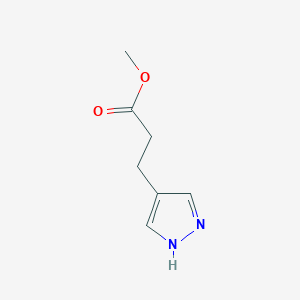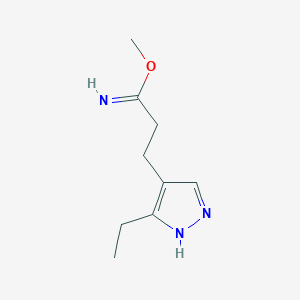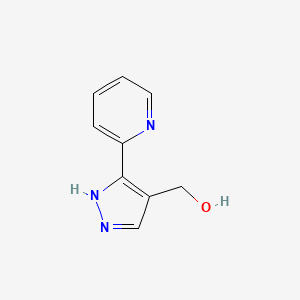![molecular formula C10H15ClF3NO2 B1482438 2-Chlor-1-[3-Methoxy-3-(Trifluormethyl)pyrrolidin-1-yl]butan-1-on CAS No. 2098000-40-7](/img/structure/B1482438.png)
2-Chlor-1-[3-Methoxy-3-(Trifluormethyl)pyrrolidin-1-yl]butan-1-on
Übersicht
Beschreibung
The compound “2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a methoxy group and a trifluoromethyl group. The compound also contains a butanone group with a chlorine substitution .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a strong electron-withdrawing group, and the methoxy group is an electron-donating group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The trifluoromethyl group is quite stable and resistant to hydrolysis and reduction . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Der Trifluormethylpyridin (TFMP)-Rest, der strukturell dem Trifluormethyl-Rest in der interessierenden Verbindung ähnelt, wird in der Agrochemie weit verbreitet eingesetzt. Verbindungen mit diesem Rest wurden zum Schutz von Nutzpflanzen vor Schädlingen verwendet. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridinring tragen zu den biologischen Aktivitäten dieser Derivate bei .
Pharmazeutische Entwicklung
Mehrere pharmazeutische Produkte enthalten den TFMP-Rest aufgrund seiner Auswirkungen auf die biologischen Aktivitäten und physikalischen Eigenschaften von Verbindungen. Die fragliche Verbindung mit ihrer Trifluormethylgruppe könnte als Zwischenprodukt bei der Synthese pharmazeutischer Wirkstoffe dienen und möglicherweise zu neuen Medikamentenentdeckungen führen .
Zwischenprodukte der organischen Synthese
Die Struktur der Verbindung deutet auf ihre potenzielle Verwendung als Zwischenprodukt in der organischen Synthese hin, insbesondere bei Reaktionen an der benzylischen Position. Ihre einzigartigen Substituenten können die radikalische Bromierung, die nucleophile Substitution oder die Oxidation erleichtern, die für die Synthese komplexer organischer Moleküle entscheidend sind .
Fragmentbasierte Medikamentenentwicklung
Als Fragment-Elektrophil könnte diese Verbindung in der fragmentbasierten kovalenten Ligandenentdeckung eingesetzt werden. Es könnte auch in bifunktionale Werkzeuge wie elektrophile PROTAC®-Moleküle für den gezielten Proteinabbau integriert werden, einem hochmodernen Ansatz in der Medikamentenentwicklung .
Veterinärmedizin
Ähnlich wie bei den Anwendungen in Humanpharmaka könnten Derivate der Verbindung in der Veterinärmedizin verwendet werden. Die Eigenschaften der Trifluormethylgruppe können die Wirksamkeit von Tierarzneimitteln verbessern, was zu verbesserten Behandlungen für die Tiergesundheit führt .
Funktionelle Materialien
Die Einarbeitung von fluorhaltigen Resten wie der Trifluormethylgruppe ist entscheidend für die Entwicklung funktioneller Materialien. Diese Verbindungen können die Bereiche Agrochemie, Pharmazie und Materialwissenschaften aufgrund ihrer einzigartigen Auswirkungen auf biologische Aktivitäten und physikalische Eigenschaften erheblich voranbringen .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-4-9(6-15,17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCNVZRYUMUVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


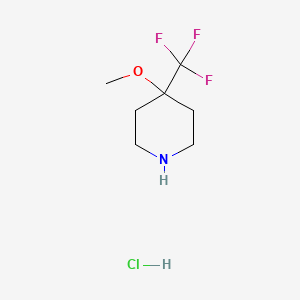

![5-(Piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482357.png)
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482358.png)
